2-(4-methylphenyl)-6-(phenylcarbonyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione
Description
2-(4-methylphenyl)-6-(phenylcarbonyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione is a complex organic compound belonging to the isoquinoline family Isoquinolines are a class of heterocyclic aromatic organic compounds that are structurally related to quinolines This particular compound is characterized by its unique structure, which includes a benzo[de]isoquinoline core with specific substituents at the 2 and 6 positions
Properties
Molecular Formula |
C26H17NO3 |
|---|---|
Molecular Weight |
391.4 g/mol |
IUPAC Name |
6-benzoyl-2-(4-methylphenyl)benzo[de]isoquinoline-1,3-dione |
InChI |
InChI=1S/C26H17NO3/c1-16-10-12-18(13-11-16)27-25(29)21-9-5-8-19-20(14-15-22(23(19)21)26(27)30)24(28)17-6-3-2-4-7-17/h2-15H,1H3 |
InChI Key |
CPXIHSMWGWWOOA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=O)C3=C4C(=C(C=C3)C(=O)C5=CC=CC=C5)C=CC=C4C2=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-methylphenyl)-6-(phenylcarbonyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione typically involves multi-step organic reactions. One common method includes the Bischler-Napieralski reaction, which is used to form the isoquinoline core . This reaction involves the cyclization of β-phenylethylamine derivatives in the presence of a Lewis acid such as phosphorus oxychloride (POCl3) or polyphosphoric acid (PPA).
Another approach involves the palladium-catalyzed coupling of aryl halides with isoquinoline-1,3(2H,4H)-diones . This method provides a high yield of the desired product under relatively mild conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for maximizing yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-(4-methylphenyl)-6-(phenylcarbonyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: Electrophilic substitution reactions can introduce new substituents onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic substitution reactions often require catalysts such as aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, such as halogens or alkyl groups, onto the aromatic ring.
Scientific Research Applications
2-(4-methylphenyl)-6-(phenylcarbonyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-(4-methylphenyl)-6-(phenylcarbonyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor by binding to the active site of the enzyme and preventing its normal function . It may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular responses .
Comparison with Similar Compounds
Similar Compounds
Quinoline: A structurally related compound with a nitrogen atom in a different position within the aromatic ring.
1,2,3,4-Tetrahydroisoquinoline: A reduced form of isoquinoline with potential biological activity.
Uniqueness
This compound is unique due to its specific substituents, which confer distinct chemical and biological properties. These substituents can influence the compound’s reactivity, binding affinity, and overall biological activity, making it a valuable molecule for various research applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
